molecular formula C21H20N4O2 B2692718 1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide CAS No. 879920-08-8

1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2692718
CAS No.: 879920-08-8
M. Wt: 360.417
InChI Key: ZEUMYFRXWQPMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a quinoline and pyridine moiety linked to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the palladium-catalyzed one-pot synthesis, where pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine are reacted in refluxing toluene . This method yields the desired quinoline derivative, which can then be further functionalized to obtain the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Pyridin-4-yl)quinoline-4-carbonyl)piperidine-4-carboxamide is unique due to its specific combination of pyridine, quinoline, and piperidine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-pyridin-4-ylquinoline-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c22-20(26)15-7-11-25(12-8-15)21(27)17-13-19(14-5-9-23-10-6-14)24-18-4-2-1-3-16(17)18/h1-6,9-10,13,15H,7-8,11-12H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUMYFRXWQPMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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